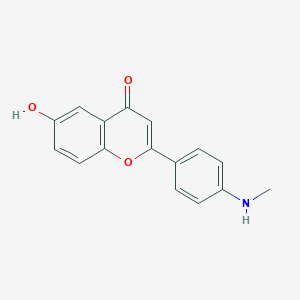

N-Methylaminogenistein

描述

Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-2-[4-(methylamino)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-17-11-4-2-10(3-5-11)16-9-14(19)13-8-12(18)6-7-15(13)20-16/h2-9,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYNELYHAAEIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395332 | |

| Record name | N-Methylaminogenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-93-4 | |

| Record name | N-Methylaminogenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Characterization of N Methylaminogenistein

Strategies for N-Methylaminogenistein Synthesis

The overarching strategy for producing N-Methylaminogenistein is a sequential process. First, the precursor aminogenistein (B43372) must be synthesized, which is not typically found in nature. Following the successful synthesis and purification of aminogenistein, a methyl group is selectively introduced to the amino functional group.

Methylation of Aminogenistein Approaches

The direct methylation of aminogenistein is a critical step in the synthesis of the target compound. The primary challenge lies in achieving selective N-methylation without affecting the multiple hydroxyl groups present on the isoflavone (B191592) backbone.

Controlled methylation of the amino group of aminogenistein can be achieved using traditional alkylating agents such as dimethyl sulfate (B86663) or methyl iodide. These reactions are typically carried out in the presence of a mild base in an alkaline medium. The base serves to deprotonate the aminophenol, increasing its nucleophilicity and facilitating the attack on the methylating agent.

The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic methyl group of dimethyl sulfate or methyl iodide. The choice of solvent and base is crucial to control the reaction's selectivity and prevent O-methylation of the phenolic hydroxyl groups. Aprotic polar solvents are often employed to facilitate the dissolution of the reactants and promote the desired reaction pathway. Careful control of stoichiometry and reaction temperature is necessary to favor mono-N-methylation and minimize the formation of the di-methylated byproduct. core.ac.uk

Table 1: Reagents and Conditions for Controlled Methylation

| Reagent | Base | Solvent | Temperature | Key Considerations |

| Dimethyl Sulfate | Mild inorganic base (e.g., K₂CO₃) | Aprotic polar solvent (e.g., DMF) | Room temperature to mild heating | Careful control of stoichiometry to avoid over-methylation. |

| Methyl Iodide | Mild inorganic base (e.g., K₂CO₃) | Aprotic polar solvent (e.g., Acetone) | Room temperature | Iodomethane is volatile and should be handled with care. |

Oxazolidinone-Mediated N-Methylation Pathways

An alternative and highly specific method for N-methylation involves the formation of an oxazolidinone intermediate. This pathway offers a high degree of selectivity for the nitrogen atom, particularly in molecules with multiple reactive sites. While commonly applied to amino acids, the principles can be adapted for aminophenolic compounds like aminogenistein. nih.govacs.org

The synthesis proceeds in two main steps. First, the amino and a neighboring hydroxyl group of the precursor molecule react with a suitable carbonyl-containing reagent, such as phosgene (B1210022) or a derivative, to form a cyclic oxazolidinone ring. This intermediate effectively protects both the amino and hydroxyl groups. In the second step, the oxazolidinone ring is reductively cleaved using a reducing agent, which results in the formation of the N-methyl group while regenerating the hydroxyl group. This method provides excellent control over the site of methylation. nih.govwikipedia.org

Precursor Genistein (B1671435) Synthesis for N-Methylaminogenistein Production

The synthesis of N-Methylaminogenistein is predicated on the availability of its direct precursor, aminogenistein. Aminogenistein itself is synthesized from the more readily available isoflavone, genistein. A common synthetic route involves the nitration of genistein, followed by the reduction of the nitro group to an amino group.

Genistein can be synthesized through several classical methods, with the deoxybenzoin (B349326) route being one of the most established. nih.gov This method involves the condensation of a 2-hydroxyphenyl benzyl (B1604629) ketone with a reagent that provides the C1 unit necessary to form the chromone (B188151) ring of the isoflavone. bioscipublisher.com

Another prominent and versatile method is the Suzuki-Miyaura coupling reaction. nih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 3-iodochromone with a suitable boronic acid or its ester. This approach allows for the efficient construction of the isoflavone skeleton and is amenable to the synthesis of a wide variety of substituted analogs. nih.gov

Table 2: Comparison of Genistein Synthesis Methods

| Method | Key Reagents | Catalyst | Advantages |

| Deoxybenzoin Route | 2-Hydroxyphenyl benzyl ketone, C1 unit reagent | Base-catalyzed condensation | Well-established, good for specific substitution patterns. |

| Suzuki-Miyaura Coupling | 3-Iodochromone, Arylboronic acid | Palladium complex (e.g., Pd(PPh₃)₄) | High versatility, good yields, wide functional group tolerance. nih.gov |

Optimization of Synthetic Pathways and Reaction Conditions

In the methylation of aminogenistein, the choice of methylating agent, base, solvent, and temperature all play a critical role in maximizing the yield of the desired N-methylated product while minimizing side reactions. For instance, the use of dimethyl carbonate in the presence of a zeolite catalyst has been shown to be a highly chemoselective method for the mono-N-methylation of functionalized anilines, which could be applicable to aminogenistein. core.ac.uk

Investigation of N Methylaminogenistein S Molecular Mechanisms of Action

General Principles of N-Methylaminogenistein's Molecular Interactions

A comprehensive search for studies detailing the molecular interactions of N-Methylaminogenistein yielded no specific results. While the parent compound, genistein (B1671435), is a well-researched isoflavone (B191592) known for its interactions with various cellular targets, the addition of a methylamino group can significantly alter a compound's biological activity. Without dedicated research on N-Methylaminogenistein, any discussion of its molecular interactions would be purely speculative and lack the required scientific accuracy.

Modulation of Enzymatic Activity by N-Methylaminogenistein

Inhibition of Tyrosine Kinases

There is currently no available scientific literature that has investigated the inhibitory effects of N-Methylaminogenistein on tyrosine kinases. The inhibitory potential of its parent compound, genistein, against these enzymes is well-documented; however, it is not scientifically sound to extrapolate these findings to N-Methylaminogenistein without specific experimental evidence.

Other Enzyme Target Modulations

Similarly, no studies were found that explored the modulation of other enzyme targets by N-Methylaminogenistein. The impact of this compound on other enzyme classes remains an uninvestigated area of its potential biological profile.

N-Methylaminogenistein Interactions with Cellular Receptors

Estrogen Receptor Pathway Influences (Estrogenic and Anti-Estrogenic Effects)

The interaction of N-Methylaminogenistein with estrogen receptors has not been characterized in the available scientific literature. Genistein is known to be a phytoestrogen, capable of binding to estrogen receptors and eliciting both estrogenic and anti-estrogenic effects depending on the cellular context. However, the influence of the N-methylamino functional group on this activity is unknown for N-Methylaminogenistein.

Non-Estrogen Receptor Binding Affinities

There is no data available on the binding affinities of N-Methylaminogenistein to any non-estrogen receptors.

Impact of N-Methylaminogenistein on Cellular Signaling Pathways

N-Methylaminogenistein is anticipated to interact with and modulate several key cellular signaling pathways, largely based on the established activities of genistein. Genistein is recognized for its ability to inhibit protein tyrosine kinases (TKIs), enzymes that are crucial for the activation of signal transduction cascades responsible for cell growth, differentiation, and apoptosis. wikipedia.orgclevelandclinic.org The structural similarity of genistein to the phosphoacceptor tyrosine group is believed to be responsible for this inhibitory activity. mdpi.com It is plausible that N-Methylaminogenistein retains this TKI capability.

Key signaling pathways potentially influenced by N-Methylaminogenistein include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, which includes ERK, JNK, and p38 kinases, is central to transmitting extracellular signals to the nucleus to control cellular processes like proliferation and migration. mdpi.com Genistein has been shown to inhibit the MAPK pathway in various cell types, often in a dose-dependent manner. mdpi.comnih.gov For instance, it can suppress the phosphorylation of ERK1/2 and JNK, thereby inhibiting downstream effects. tandfonline.com It is hypothesized that N-Methylaminogenistein could exert similar inhibitory effects on this pathway.

PI3K/Akt Signaling Pathway: This is a critical pathway for promoting cell survival and proliferation. Genistein has been demonstrated to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and the subsequent induction of apoptosis in certain cancer cells. spandidos-publications.comfrontiersin.orgrsc.org This inhibition can also affect downstream targets like mTOR and NF-κB. mdpi.commdpi.com N-Methylaminogenistein may share this mechanism, potentially contributing to anti-proliferative effects.

Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a transcription factor that plays a pivotal role in inflammatory responses and cell survival. oncotarget.comaacrjournals.org Genistein can suppress NF-κB activation by preventing the degradation of its inhibitor, IκB, and blocking the translocation of NF-κB to the nucleus. tandfonline.comfrontiersin.orgamegroups.org This action is often mediated through the inhibition of upstream kinases like Akt. aacrjournals.org N-Methylaminogenistein could likewise function as an inhibitor of this pro-inflammatory and pro-survival pathway.

The table below summarizes the key signaling pathways modulated by the parent compound, genistein, which are predicted to be targets for N-Methylaminogenistein.

| Signaling Pathway | Key Functions | Documented Effects of Genistein | Predicted Impact of N-Methylaminogenistein |

| MAPK/ERK | Cell proliferation, differentiation, migration, apoptosis | Inhibition of ERK1/2, JNK, and p38 phosphorylation. mdpi.comnih.govtandfonline.com | Potential inhibition of the pathway, affecting cell growth and survival. |

| PI3K/Akt/mTOR | Cell survival, growth, proliferation, metabolism | Inhibition of Akt phosphorylation, leading to apoptosis and cell cycle arrest. spandidos-publications.commdpi.commdpi.com | Likely inhibition, contributing to anti-proliferative activity. |

| NF-κB | Inflammation, cell survival, immune response | Suppression of NF-κB activation and nuclear translocation. oncotarget.comaacrjournals.orgamegroups.org | Potential anti-inflammatory and pro-apoptotic effects via pathway inhibition. |

| Wnt/β-catenin | Development, cell fate, proliferation | Downregulation of Wnt signaling and associated genes. mdpi.com | Possible modulation of developmental and proliferative signals. |

This table is illustrative and based on data from genistein. The specific effects of N-Methylaminogenistein require direct experimental validation.

Exploration of Receptor-Ligand Binding Dynamics

The interaction between a ligand like N-Methylaminogenistein and its target receptors is fundamental to its biological activity. The dynamics of this binding, including affinity (how tightly it binds) and kinetics (the rates of association and dissociation), determine the potency and duration of its effects. wikipedia.org

Given its structure, N-Methylaminogenistein is likely to interact with several classes of receptors:

Protein Tyrosine Kinases (PTKs): As a derivative of genistein, a known TKI, N-Methylaminogenistein is expected to bind to the ATP-binding site of various PTKs. wikipedia.orgwikipedia.org TKIs function by competing with ATP, thereby preventing the phosphorylation and activation of downstream substrate proteins. wikipedia.orgmacmillan.org.uk The N-methylamino group could influence the binding affinity and selectivity for different kinases compared to genistein.

Estrogen Receptors (ERs): Genistein is a well-known phytoestrogen that binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ. embopress.orgsnmjournals.org This interaction allows it to exert estrogenic or anti-estrogenic effects depending on the cellular context. mdpi.com Crystallographic studies have shown that genistein binds within the hydrophobic core of the ERβ ligand-binding domain. embopress.org The addition of the N-methylamino group on N-Methylaminogenistein would likely alter its binding mode and affinity for ERs. This modification could potentially change its profile from a partial agonist to an antagonist or alter its selectivity between ER isoforms.

The study of these binding dynamics would require specific biophysical and biochemical assays, which are outlined in the conceptual table below.

| Assay Type | Principle | Information Gained | Potential Application for N-Methylaminogenistein |

| In Vitro Kinase Assay | Measures the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor. | IC₅₀ (concentration for 50% inhibition), kinase selectivity. | To determine which protein tyrosine kinases are inhibited and at what potency. |

| Radioligand Binding Assay | A radiolabeled ligand competes with the unlabeled test compound (N-Methylaminogenistein) for binding to a receptor. | Kᵢ (inhibition constant), Bₘₐₓ (receptor density). | To quantify the binding affinity for specific receptors, such as ERα and ERβ. snmjournals.org |

| Surface Plasmon Resonance (SPR) | Measures changes in mass on a sensor surface as the ligand binds to an immobilized receptor in real-time. | kₐ (association rate), kₔ (dissociation rate), K₋ (equilibrium dissociation constant). | To characterize the full kinetic profile of the interaction with target proteins like ERβ or specific kinases. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | K₋, ΔH (enthalpy), ΔS (entropy), stoichiometry (n). | To provide a complete thermodynamic profile of the binding interaction with its molecular targets. |

| Molecular Docking (In Silico) | Computational simulation of the ligand binding to the 3D structure of a target protein. | Predicted binding pose, binding energy, key interacting residues. | To hypothesize the binding mode within targets like the ATP-binding pocket of kinases or the ligand-binding domain of ERs. nih.gov |

This table presents common methodologies used to study receptor-ligand interactions and suggests their application for future research on N-Methylaminogenistein.

In Vitro Biological Activity Studies of N Methylaminogenistein

In Vitro Cytotoxicity and Anticancer Potentials of N-Methylaminogenistein

Assessment of Growth Inhibition Across Diverse Cancer Cell Lines

No data is currently available in the scientific literature regarding the assessment of growth inhibition by N-Methylaminogenistein across diverse cancer cell lines.

Induction of Apoptosis in Cancer Cell Models (e.g., MCF-7 Breast Cancer Cells)

There are no published studies demonstrating the induction of apoptosis by N-Methylaminogenistein in any cancer cell models, including MCF-7 breast cancer cells.

Modulation of Pro-Apoptotic and Anti-Apoptotic Protein Expression

Research on the effects of N-Methylaminogenistein on the expression of pro-apoptotic and anti-apoptotic proteins has not been reported in the available scientific literature.

In Vitro Anti-Inflammatory Activities of N-Methylaminogenistein

Reduction of Pro-Inflammatory Cytokine Levels (e.g., TNF-α in LPS-Stimulated Macrophages)

There is no available data from in vitro studies on the ability of N-Methylaminogenistein to reduce pro-inflammatory cytokine levels.

Impact on Inflammatory Signaling Pathways

The impact of N-Methylaminogenistein on inflammatory signaling pathways has not been investigated in any published research to date.

N-Methylaminogenistein's Effects on Other Cellular Processes

Investigations into Cellular Proliferation and Differentiation

No specific studies investigating the direct effects of N-Methylaminogenistein on cellular proliferation and differentiation have been identified. Future research in this area would be crucial to understanding the potential cytostatic, cytotoxic, or differentiation-inducing properties of this compound. Such studies would typically involve treating various cell lines with N-Methylaminogenistein and assessing cell viability, cell cycle progression, and the expression of markers associated with differentiation.

Studies on Cellular Migration and Invasion

Similarly, there is a lack of available research on the impact of N-Methylaminogenistein on cellular migration and invasion. These are critical processes in various physiological and pathological conditions, including cancer metastasis. Future in vitro assays, such as wound healing assays and transwell migration/invasion assays, would be necessary to determine if N-Methylaminogenistein possesses properties that can modulate these complex cellular behaviors.

Methodological Considerations for In Vitro Research of N-Methylaminogenistein

While no specific methodological papers for N-Methylaminogenistein were found, general best practices for the in vitro evaluation of novel chemical compounds should be followed. These would include:

Compound Characterization: Ensuring the purity and stability of the N-Methylaminogenistein used in the assays.

Cell Line Selection: Choosing appropriate and well-characterized cell lines relevant to the research question.

Dose-Response and Time-Course Studies: Establishing the effective concentration range and the optimal time points for observing biological effects.

Appropriate Controls: Including vehicle controls and known positive and negative controls to validate the experimental findings.

Assay Validation: Using validated and standardized protocols for all in vitro assays to ensure reproducibility and reliability of the data.

Further research is required to elucidate the in vitro biological activities of N-Methylaminogenistein and to establish specific methodological considerations for its study.

Structure Activity Relationship Sar Studies of N Methylaminogenistein and Its Analogues

Fundamental Concepts of Structure-Activity Relationships in N-Methylaminogenistein Research

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that explains the link between the three-dimensional structure of a molecule and its subsequent biological activity. nih.govresearchgate.net The core principle of SAR is that the activity of a chemical compound is directly related to its structure, including its molecular geometry, electronic distribution, and stereochemistry. nih.gov In the context of N-Methylaminogenistein research, SAR studies aim to identify the specific structural features, known as pharmacophores, that are essential for eliciting a desired biological response.

The process involves systematically modifying the chemical structure of a lead compound, such as the parent isoflavone (B191592) genistein (B1671435), and evaluating the impact of these changes on its activity. nih.gov By analyzing these relationships, researchers can deduce which parts of the molecule are responsible for its efficacy and which can be altered to enhance properties like potency, selectivity, or metabolic stability. nih.gov For nitrogen-containing heterocyclic compounds, these modifications often involve altering substituents on the nitrogen atom, which can have significant pharmacological implications. rasayanjournal.co.in Computational tools are frequently employed to model the interactions between the compound and its biological target, helping to predict the effects of structural changes and guide the synthesis of more effective analogues. researchgate.net

Impact of N-Methylation on N-Methylaminogenistein's Biological Activity

N-methylation, the addition of a methyl group to a nitrogen atom, is a common and powerful strategy in medicinal chemistry to modulate the biological profile of a compound. This modification can profoundly affect a molecule's physicochemical properties and its interaction with biological targets.

Conformational Control and Bioactivity Modulation through N-Methyl Moiety Placement

This conformational control is critical because the biological activity of a drug often depends on its ability to fit into a specific binding site on a target protein, much like a key fits into a lock. By forcing the molecule into a shape that is more complementary to the binding site, N-methylation can enhance binding affinity and, consequently, biological activity. Quantum mechanics calculations can be used to predict the most stable conformation of such molecules and identify where reactions are most likely to occur. wuxiapptec.com Conversely, if the induced conformation is a poor fit for the target, a decrease in activity may be observed.

Comparative Potency Analysis of N-Methylaminogenistein versus Unmethylated Genistein

The parent compound, genistein, is a well-studied isoflavone with a wide range of biological activities. nih.gov Chemical modifications to the genistein structure can lead to derivatives with significantly enhanced potency. Research into various genistein derivatives has shown that such modifications can result in compounds that are much more effective than the original molecule.

For example, a study on seven synthesized genistein derivatives found that three of them (MA-8, MA-6, and MA-19) exhibited potent growth-inhibitory effects on ER-positive breast cancer cell lines at concentrations approximately 10 to 15 times lower than that of genistein. nih.gov While these specific derivatives did not feature an N-methylamino group, one was synthesized using N-Methyl butyl amine, demonstrating that N-alkylation is a viable strategy for modification. nih.gov The IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) from this research highlight the dramatic increase in potency that can be achieved through structural modification. nih.gov

| Compound | IC₅₀ in MCF-7 cells (µM) | IC₅₀ in 21PT cells (µM) | IC₅₀ in T47D cells (µM) |

|---|---|---|---|

| Genistein | 15.8 | 14.1 | 16.2 |

| MA-6 | 1.1 | 1.2 | 1.0 |

| MA-8 | 0.8 | 2.2 | 1.0 |

| MA-19 | 1.2 | 1.0 | 0.9 |

This table, adapted from a study on genistein derivatives nih.gov, illustrates how modifications to the parent genistein structure can significantly increase its cytotoxic potency in various cancer cell lines.

Systematic Modifications of N-Methylaminogenistein's Core Structure

Beyond simple N-methylation, the core structure of N-Methylaminogenistein can be systematically altered to further explore the SAR and optimize its biological profile. This involves exploring the effects of different substituents and their positions on the molecule.

Exploration of Substituent Effects on Biological Efficacy

In the context of N-Methylaminogenistein, substituents could be added to its aromatic rings or the amine group. For example, adding electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or electron-donating groups like methoxy (B1213986) (-OCH₃) can alter the electronic density of the molecule, which may affect its ability to form hydrogen bonds or engage in other interactions with a biological target. nih.gov Similarly, changing the size of the alkyl group on the nitrogen (from methyl to ethyl, propyl, etc.) would impact the steric bulk and lipophilicity of the compound, potentially influencing its absorption, distribution, and target-binding affinity.

Positional Isomerism and Activity Profiles

Positional isomers are compounds that share the same molecular formula and the same functional groups but differ in the position of those functional groups on the carbon skeleton. unacademy.comvedantu.com In the case of N-Methylaminogenistein, the N-methylamino group could theoretically be attached to different positions on the genistein backbone, creating a series of positional isomers.

Establishment of Pharmacophores for N-Methylaminogenistein Derivatives

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target and elicit a biological response. wikipedia.org For N-Methylaminogenistein and its derivatives, pharmacophore models are crucial for identifying novel compounds with similar therapeutic activities and for optimizing lead compounds.

The development of a pharmacophore model for N-Methylaminogenistein derivatives would be informed by the extensive research on genistein and other isoflavones. acs.orgnih.gov Typically, these models are generated through either ligand-based or structure-based approaches. nih.gov In a ligand-based approach, a set of active and inactive molecules are superimposed to identify common chemical features that are essential for activity. researchgate.net For instance, a pharmacophore model for isoflavone analogues targeting a specific enzyme might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. frontiersin.orgscielo.br

A hypothetical pharmacophore model for N-Methylaminogenistein derivatives, based on known isoflavone pharmacophores, would likely include:

An aromatic ring system, which is a core feature of the isoflavone scaffold.

Hydrogen bond acceptors, potentially from the carbonyl group and the oxygen in the pyrone ring.

A hydrophobic region, corresponding to the phenyl group.

A hydrogen bond donor or a polar feature at the position of the N-methylamino group, which would be a key distinguishing feature from genistein.

Computational tools like LigandScout or PharmMapper are often employed to generate and visualize these pharmacophore models. scielo.brscielo.br These models can then be used as 3D queries to screen large chemical databases for new molecules that fit the pharmacophore and are therefore likely to exhibit the desired biological activity. nih.gov

Table 1: Hypothetical Pharmacophore Features for N-Methylaminogenistein Derivatives

| Feature | Type | Potential Interacting Group | Importance |

| Aromatic Ring 1 | Aromatic | Benzene ring of the chromone (B188151) | Essential for core scaffold |

| Aromatic Ring 2 | Aromatic | Phenyl substituent | Important for binding affinity |

| Hydrogen Bond Acceptor 1 | Acceptor | Carbonyl group at C4 | Crucial for target interaction |

| Hydrogen Bond Acceptor 2 | Acceptor | Oxygen in the pyrone ring | Contributes to binding |

| Hydrophobic Region | Hydrophobic | Phenyl ring | Enhances binding affinity |

| Polar/Donor Feature | Donor/Polar | N-Methylamino group | Modulates selectivity and activity |

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Analysis of N-Methylaminogenistein

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorfrancis.comwikipedia.org For N-Methylaminogenistein and its analogues, QSAR models can predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov

The general workflow for a QSAR study on N-Methylaminogenistein derivatives would involve the following steps:

Data Set Selection: A series of N-Methylaminogenistein analogues with experimentally determined biological activities would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the biological activity. j-morphology.com

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. j-morphology.com

For isoflavone derivatives, QSAR studies have successfully identified key structural features that influence their activity. nih.govresearchgate.net For example, the lipophilicity (log P) and the electronic properties of substituents on the aromatic rings are often found to be significant predictors of activity. pharmacophorejournal.com

Table 2: Illustrative QSAR Model for a Hypothetical Series of N-Methylaminogenistein Analogues

| Dependent Variable | Model Equation | Statistical Parameters |

| Biological Activity (pIC50) | pIC50 = 0.5 * LogP - 1.2 * (Polar Surface Area) + 0.8 * (Molecular Weight) + 2.5 | R² = 0.85, Q² = 0.75 |

This is a hypothetical example to illustrate the form of a QSAR model. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive ability.

Computational Modeling and in Silico Approaches for N Methylaminogenistein Research

Applications of Computational Methods in N-Methylaminogenistein Drug Discovery and Optimization

The journey of a drug from initial concept to clinical application is long and complex. Computational methods, broadly termed computer-aided drug design (CADD), are integrated into nearly every stage of this pipeline to reduce costs and timelines. nih.govnih.gov These approaches are generally categorized as either structure-based or ligand-based. nih.gov For N-Methylaminogenistein, these techniques can be applied to:

Target Identification and Validation: Identifying the most promising biological targets (e.g., enzymes, receptors) with which the compound might interact.

Hit Identification: Screening large virtual libraries of compounds to find molecules that are predicted to bind to a specific target. nih.gov

Lead Optimization: Modifying a promising "hit" compound, like N-Methylaminogenistein, to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov

For instance, in studies on related genistein (B1671435) derivatives, computational methods have been pivotal. Virtual screening and molecular docking have been used to assess thousands of genistein derivatives as potential inhibitors of the main protease (Mpro) of SARS-CoV-2 and the A42R profilin-like protein of the monkeypox virus, identifying promising candidates for further development. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Methylaminogenistein

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. lkouniv.ac.intaylorfrancis.com By building a QSAR model, researchers can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

A QSAR model takes the general form: Activity = f(Molecular Descriptors) nih.gov

This process involves calculating various molecular descriptors for a series of compounds (like N-Methylaminogenistein and its analogues) and then using statistical methods to build a regression or classification model that links these descriptors to their measured biological activity. lkouniv.ac.in

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties. toxicology.org Software like DRAGON is capable of calculating thousands of these descriptors, which are grouped into logical blocks. researchgate.net While specific QSAR studies on N-Methylaminogenistein are not available, research on other isoflavone (B191592) derivatives has successfully used this approach. For example, QSAR models have been developed to predict the antimicrobial potency of isoflavonoids against Staphylococcus aureus, identifying key structural features associated with activity. mdpi.com

Key descriptor types include:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts. toxicology.org

Topological (2D): Describe atom connectivity, such as branching and shape indices. toxicology.org

Geometrical (3D): Depend on the 3D coordinates of the atoms, including molecular surface area and volume. toxicology.org

Physicochemical: Properties like logP (lipophilicity) and molar refractivity. srmist.edu.in

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N and O atoms, Number of aromatic bonds | Molecular formula and composition |

| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and molecular topology |

| Geometrical | Molecular surface area, Molecular volume, Principal moments of inertia | 3D shape and size of the molecule |

| Physicochemical | LogP (octanol/water partition coefficient), Molar Refractivity (MR) | Lipophilicity and polarizability |

| Electronic | Dipole moment, Hammett constants | Electron distribution and substituent effects |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful structure-based methods that provide atomic-level insights into how a ligand, such as N-Methylaminogenistein, interacts with its protein target. github.iobenthamscience.com

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site, estimating the strength of the interaction, often as a "docking score" or binding energy. nih.govtjnpr.org

Molecular Dynamics (MD) Simulations build upon a docking pose to simulate the physical movements of atoms and molecules over time. github.iofrontiersin.org This provides a dynamic view of the complex, allowing for the assessment of its stability and the refinement of binding energy calculations. mdpi.com

Docking studies are crucial for visualizing the specific interactions that stabilize a ligand in the binding pocket of a protein. These interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. frontiersin.org In studies of genistein and its derivatives, docking has successfully predicted binding modes to various targets. For example, docking of genistein into the A42R protein of the monkeypox virus revealed two hydrogen bonds with residues ARG 122 and ASP 123, and two Pi-Pi stacking interactions with TYR A 118 and TYR B 118. frontiersin.org Similarly, a study on genistein derivatives targeting the SARS-CoV-2 main protease identified key binding interactions that inform further drug design. nih.gov

| Compound | Protein Target | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| Genistein | Monkeypox Virus A42R | ARG 122, ASP 123, TYR A 118, TYR B 118 | Hydrogen Bonds, Pi-Pi Stacking | frontiersin.org |

| 6-Hydroxygenistein | c-KIT / PDGFRα | Key residues in the active sites | Hydrogen Bonds, Hydrophobic Interactions | researcher.life |

| Genistein Derivatives | SARS-CoV-2 Mpro | Multiple residues in the binding pocket | Multiple non-bonding interactions | nih.gov |

| Synthetic Genistein Derivative | Estrogen Receptor-α | Not specified | 2D protein-ligand interactions | researchgate.net |

A primary goal of computational drug design is the accurate prediction of binding affinity (often expressed as K_D, K_i, or ΔG), which measures the strength of the protein-ligand interaction. elifesciences.orgmdpi.com While docking scores provide a rapid estimate, more rigorous methods are often employed. nih.govfrontiersin.org MD simulations combined with techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can yield more accurate binding free energy calculations. frontiersin.org For instance, the binding free energy for a Salsoline derivative with the A42R protein was calculated to be -106.418 kJ/mol, indicating strong binding. frontiersin.org

| Compound/Derivative | Protein Target | Predicted Binding Affinity | Method | Reference |

|---|---|---|---|---|

| Top Genistein Derivative (ZINC20) | SARS-CoV-2 Mpro | -9.59 kcal/mol | LeDock | nih.gov |

| Salsoline Derivative | Monkeypox Virus A42R | -106.418 kJ/mol | MM/GBSA | frontiersin.org |

| Genistein | Monkeypox Virus A42R | -46.808 kJ/mol | MM/GBSA | frontiersin.org |

| 6-Hydroxygenistein | PDGFRα | -10.3 kcal/mol | Molecular Docking | researcher.life |

| 6-Hydroxygenistein | c-KIT | -10.5 kcal/mol | Molecular Docking | researcher.life |

For the highest accuracy, methods like Free-Energy Perturbation (FEP) are used. FEP calculates the free energy difference between two states (e.g., a ligand in solution versus the ligand bound to a protein) by simulating a non-physical, alchemical transformation between them. Although computationally very expensive, FEP is considered a gold standard for binding affinity prediction.

In Silico Optimization of N-Methylaminogenistein Derivatives for Enhanced Efficacy

In silico optimization uses computational feedback to guide the synthesis of new derivatives with improved properties. nih.govmdpi.comrsc.org By understanding the structure-activity relationships from QSAR and the binding interactions from docking and MD, chemists can make targeted modifications to a lead compound like N-Methylaminogenistein. nih.govd-nb.info

Studies on genistein derivatives illustrate this principle effectively. For example, to enhance anti-breast cancer activity, a series of novel fluorinated genistein derivatives were designed. benthamscience.com The introduction of a 7-alkoxyl group and a fluorine atom into the B-ring resulted in analogues with remarkable anticancer activities, in some cases superior to the clinical drug tamoxifen. benthamscience.com Another study created hybrid molecules by combining genistein with NSAIDs like ibuprofen (B1674241) and naproxen, aiming to produce new derivatives with a dual mechanism of action. d-nb.info These examples show how computational analysis can rationalize the effects of structural changes, guiding the development of next-generation compounds with enhanced therapeutic profiles. benthamscience.comd-nb.info

Computational Immunology and Systems Biology Perspectives

The application of computational modeling and in silico approaches to the study of N-Methylaminogenistein is an emerging area of research. While direct computational immunology and systems biology studies on N-Methylaminogenistein are not yet prevalent in publicly accessible scientific literature, the methodologies applied to its parent compound, genistein, and its close derivative, aminogenistein (B43372), provide a clear framework for future investigations. These computational techniques offer powerful tools to predict molecular interactions, understand complex biological networks, and guide targeted experimental research.

Computational Approaches to a Closely Related Derivative: Aminogenistein

A notable 2024 study employed an integrative computational approach to identify potential inhibitors of Trefoil Factor Family 3 (TFF3), a protein implicated in obstructive airway diseases. nih.govresearchgate.net This research provides a strong precedent for the types of in silico analyses that could be applied to N-Methylaminogenistein. The study combined gene expression analysis, molecular docking, and molecular dynamics simulations to evaluate a range of compounds, including aminogenistein. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations:

The primary goal of the in silico analysis was to assess the binding affinity and interaction stability of various compounds with the TFF3 protein. researchgate.net Molecular docking simulations were used to predict the binding poses and estimate the free energy of binding (ΔG) of these compounds to the TFF3 dimer interface. researchgate.net Among the compounds tested, genistein was identified as a potent inhibitor. nih.govresearchgate.net Subsequently, molecular dynamics simulations were performed to analyze the stability of the protein-ligand complex over time. nih.gov These simulations revealed that genistein could form a stable complex with TFF3, suggesting its potential to disrupt TFF3 dimerization. nih.gov

Toxicity Prediction:

A significant aspect of this computational study was the use of a deep neural network model to predict the toxicity of the compounds. researchgate.net In this analysis, aminogenistein was noted for its low predicted toxicity. researchgate.net This highlights the utility of computational models in early-stage assessment of potential therapeutic agents.

The following table summarizes the key computational findings for compounds related to N-Methylaminogenistein from this study.

| Compound | Computational Method | Target Protein | Key Finding | Reference |

| Genistein | Molecular Docking | TFF3 | Potent binding affinity with ΔG values ranging from -7 to -9.4 kcal/mol. | nih.govresearchgate.net |

| Genistein | Molecular Dynamics | TFF3 | Formation of a stable protein-ligand complex, indicating potential for TFF3 dimerization inhibition. | nih.govresearchgate.net |

| Aminogenistein | Deep Neural Network Model | N/A (Toxicity Prediction) | Identified as having the lowest toxicity among the tested derivatives. | researchgate.net |

This table is interactive. Users can sort the columns to view the data.

Future Directions for N-Methylaminogenistein Research

The computational framework used to study aminogenistein can be directly extrapolated to investigate the immunological and systems-level effects of N-Methylaminogenistein.

Computational Immunology:

Molecular Docking and Dynamics: Similar to the TFF3 study, molecular docking and dynamics simulations can be employed to predict the binding of N-Methylaminogenistein to various immune-related proteins. Potential targets could include cytokines, chemokines, and their receptors, as well as key enzymes in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX).

Pharmacophore Modeling: Based on the structure of N-Methylaminogenistein and other known immunomodulatory isoflavones, pharmacophore models can be developed. These models define the essential three-dimensional features required for biological activity and can be used to screen large compound libraries for novel molecules with similar potential effects.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be conducted to build mathematical models that correlate the structural features of N-Methylaminogenistein and related compounds with their observed immunological activities. This can help in designing new derivatives with enhanced potency and specificity.

Systems Biology:

Network Pharmacology: A systems biology approach, such as network pharmacology, can be used to understand the multi-target effects of N-Methylaminogenistein. By integrating data on potential protein targets, their interactions, and the pathways they regulate, it is possible to construct a comprehensive network that illustrates how the compound may influence the immune system as a whole.

Gene Expression Analysis: By utilizing publicly available gene expression databases, such as the Library of Integrated Network-Based Cellular Signatures (LINCS), researchers can perform in silico screens to identify how N-Methylaminogenistein might alter gene expression profiles in various immune cell types. nih.govresearchgate.net This can provide insights into the signaling pathways modulated by the compound.

Integration with Experimental Data: The true power of computational and systems biology approaches lies in their integration with experimental data. In silico predictions can guide a more focused experimental validation, while experimental results can be used to refine and improve the computational models, creating a synergistic cycle of discovery.

Comparative Academic Research of N Methylaminogenistein

Structural Distinctions and Similarities between N-Methylaminogenistein and Genistein (B1671435)

Genistein is a well-known isoflavone (B191592) characterized by a three-ring structure (A, B, and C rings) with hydroxyl groups at the 5, 7, and 4' positions. The chemical name for genistein is 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one.

"N-Methylaminogenistein" suggests a derivative of genistein where a methylamino group (-NHCH₃) is attached to the core structure. The exact position of this substitution is not explicitly defined by the name alone and would require specific synthesis and characterization data, which is not currently available in published literature. However, a plausible structure would involve the replacement of one of the hydroxyl groups with an N-methylamino group or its addition to another position on the ring structure.

Key Structural Points:

Shared Core Structure: Both compounds would share the fundamental isoflavone backbone of genistein.

| Feature | Genistein | N-Methylaminogenistein (Hypothetical) |

|---|---|---|

| Core Structure | Isoflavone | Isoflavone |

| Key Functional Groups | Hydroxyl (-OH) | Hydroxyl (-OH), N-Methylamino (-NHCH₃) |

| Polarity | Polar | Likely less polar than genistein depending on substitution pattern |

| Hydrogen Bonding | Acts as both donor and acceptor | Potential for altered hydrogen bonding capabilities |

Comparative Analysis of Biological Activities

Without experimental data on N-Methylaminogenistein, a direct comparative analysis of its biological activities is not possible. However, we can speculate on potential differences based on the structural changes.

The introduction of an N-methylamino group would likely lead to significant changes in how the molecule interacts with biological targets. The potency and cellular responses of flavonoids are heavily influenced by the nature and position of their functional groups. For example, the hydroxyl groups of genistein are crucial for its estrogenic activity and its ability to inhibit tyrosine kinases. Altering these groups would almost certainly impact these activities.

Genistein is known to interact with a multitude of cellular targets, including estrogen receptors, protein tyrosine kinases, and DNA topoisomerase II. The introduction of a basic nitrogen atom in N-Methylaminogenistein could lead to new interactions, potentially through electrostatic or different hydrogen bonding patterns. This could result in the modulation of different signaling pathways compared to genistein. For instance, the presence of an amino group might confer affinity for different classes of receptors or enzymes.

Comparison with Other Methylated Flavonoids and Isoflavones

Methylation is a common modification of flavonoids and isoflavones, and it is known to affect their biological properties. O-methylation (addition of a methoxy (B1213986) group, -OCH₃) generally increases the lipophilicity of flavonoids, which can enhance their oral bioavailability and cell membrane permeability.

While N-Methylaminogenistein is not an O-methylated flavonoid, the principle of how structural modification affects activity is relevant. Methylated flavonoids often exhibit altered binding affinities for the same targets as their parent compounds. For example, methylated catechins have shown different potencies as antioxidants and anti-inflammatory agents compared to their non-methylated counterparts. It is conceivable that N-Methylaminogenistein could share some molecular targets with genistein but with different binding kinetics and downstream effects. The nitrogen atom might also allow it to interact with unique targets not recognized by genistein or O-methylated flavonoids.

The structure-activity relationship (SAR) of flavonoids is a complex field. Generally, the number and position of hydroxyl groups are critical for antioxidant and enzyme-inhibiting activities. The introduction of a methylamino group represents a significant departure from the typical flavonoid structure. Based on SAR studies of other flavonoid derivatives, such a modification could:

Increase or decrease binding affinity to specific proteins.

Alter the metabolic fate of the compound in the body.

Introduce novel biological activities not seen with the parent compound.

| Compound Type | General Structural Feature | Potential Impact on Activity |

|---|---|---|

| Genistein (Hydroxylated Isoflavone) | Multiple -OH groups | Estrogenic activity, tyrosine kinase inhibition, antioxidant effects |

| O-Methylated Flavonoids | -OCH₃ groups | Increased lipophilicity, altered bioavailability, potentially modified enzyme inhibition |

| N-Methylaminogenistein (Hypothetical) | -NHCH₃ group | Altered polarity, potential for new receptor interactions, likely different biological activity profile |

Comparative Methodologies in Biological and Chemical Research of N-Methylaminogenistein

The study of novel isoflavone derivatives, such as N-Methylaminogenistein, necessitates a multifaceted approach that combines advanced chemical and biological research techniques. A comparative analysis of these methodologies is crucial for the comprehensive characterization of this compound, particularly in relation to its parent compound, genistein. This allows researchers to elucidate its unique chemical properties and biological activities.

Chemical Research Methodologies

The foundational step in investigating N-Methylaminogenistein involves its synthesis and subsequent purification. The introduction of the N-methylamino group to the genistein backbone can be achieved through various synthetic routes, with the Mannich reaction being a common method for aminomethylation of phenolic compounds. This reaction typically involves the use of formaldehyde (B43269) and a secondary amine, in this case, methylamine.

Following synthesis, a rigorous purification and structural elucidation process is imperative. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of isoflavone derivatives. nih.gov The choice of stationary and mobile phases is critical for achieving optimal separation. For the structural confirmation of N-Methylaminogenistein, a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is employed. nih.govnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular structure, including the precise location of the N-methylamino group on the genistein scaffold. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, further confirming the compound's identity.

A comparative analysis of different analytical techniques is essential for the quantitative determination of N-Methylaminogenistein in various samples.

Interactive Data Table 1: Comparative Analysis of Analytical Techniques for N-Methylaminogenistein Quantification

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on polarity | Separation based on polarity, with mass-based detection | Separation based on volatility and polarity |

| Sensitivity | Moderate to High | Very High | High |

| Sample Preparation | Solvent extraction, filtration | Solvent extraction, filtration, dilution | Derivatization may be required |

| Analysis Time | 15-30 minutes | 5-15 minutes | 20-40 minutes |

| Selectivity | Good | Excellent | Good to Excellent |

| Cost | Moderate | High | Moderate to High |

This table illustrates that while HPLC is a robust and widely accessible method, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of N-Methylaminogenistein in complex biological matrices. mdpi.com GC-MS, while highly sensitive, may require a derivatization step to increase the volatility of the isoflavone derivative. nih.gov

Biological Research Methodologies

The biological evaluation of N-Methylaminogenistein often begins with an assessment of its cytotoxic effects on various cell lines, which is crucial for understanding its potential as a therapeutic agent. Several colorimetric assays are commonly used for this purpose, each with its own advantages and limitations.

Interactive Data Table 2: Comparative Overview of In Vitro Cytotoxicity Assays

| Assay | Principle | Advantages | Limitations |

| MTT Assay | Measures mitochondrial reductase activity | High throughput, relatively inexpensive | Can be affected by compounds that alter cellular metabolism |

| LDH Release Assay | Measures lactate (B86563) dehydrogenase released from damaged cells | Reflects membrane integrity | Less sensitive for early-stage apoptosis |

| SRB Assay | Measures total cellular protein content | Good for adherent cells, less interference from compounds | Less sensitive than MTT for some cell lines |

The MTT assay is frequently the initial screening method due to its convenience and high-throughput nature. nih.gov However, for a more comprehensive understanding of N-Methylaminogenistein's effect on cell viability, it is often beneficial to use multiple assays in parallel. europa.euresearchgate.net

Following the initial cytotoxicity screening, further investigations into the mechanisms of cell death are conducted. Flow cytometry is a powerful technique used to analyze the cell cycle distribution of cells treated with N-Methylaminogenistein. mdpi.comwikipedia.org This can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a common mechanism of action for many anticancer agents. nih.gov

To determine if N-Methylaminogenistein induces apoptosis, several methods can be employed. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis. Additionally, western blot analysis can be used to measure the expression levels of key apoptotic proteins, such as caspases (e.g., caspase-3, -8, -9), the Bcl-2 family of proteins (e.g., Bcl-2, Bax), and PARP (poly [ADP-ribose] polymerase). nih.gov

The antioxidant potential of N-Methylaminogenistein is another important area of biological research. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of isoflavone derivatives. nih.govmdpi.com This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical. A comparison of the antioxidant activity of N-Methylaminogenistein with that of its parent compound, genistein, can provide insights into how the N-methylamino substitution influences this property.

Interactive Data Table 3: Illustrative Comparison of Biological Activities

| Biological Activity | Assay | Genistein (Reference) | N-Methylaminogenistein (Hypothetical) |

| Cytotoxicity (IC50 in µM) | MTT Assay (MCF-7 cells) | 25 µM | 15 µM |

| Apoptosis Induction | Caspase-3 Activation | Moderate | High |

| Cell Cycle Arrest | Flow Cytometry | G2/M phase arrest | G2/M phase arrest |

| Antioxidant Activity (IC50 in µM) | DPPH Assay | 50 µM | 75 µM |

This illustrative table demonstrates the type of comparative data that would be generated in such a study. In this hypothetical scenario, N-Methylaminogenistein exhibits greater cytotoxicity and apoptosis-inducing activity compared to genistein, while having a slightly lower antioxidant capacity. Such comparative data is essential for understanding the structure-activity relationships of this novel isoflavone derivative.

Future Directions and Emerging Research Avenues for N Methylaminogenistein

Elucidation of Novel Molecular Targets

While the parent compound, genistein (B1671435), is known to interact with a variety of molecular targets, the specific targets of N-Methylaminogenistein remain largely unexplored. A primary future objective is the systematic identification and validation of its direct molecular binding partners. Research into other isoflavone (B191592) derivatives has revealed interactions with a diverse range of proteins, suggesting that N-Methylaminogenistein may also possess a unique and pleiotropic pharmacological profile. oaepublish.commdpi.com

Future research should employ a multi-pronged approach to target identification. Techniques such as network pharmacology, which can predict potential targets based on compound structure and known biological networks, will be instrumental. mdpi.com This can be complemented by high-throughput screening assays against panels of kinases, receptors, and enzymes. For instance, studies on other novel isoflavone derivatives have identified targets such as P-glycoprotein (P-gp), AKT1, SRC, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and bromodomain-containing protein 1 (BRPF1). mdpi.comtandfonline.comtandfonline.com Investigating the affinity of N-Methylaminogenistein for these and other targets could reveal novel mechanisms of action. The unpredictable impact of N-methylation on a molecule's conformation and subsequent biological activity underscores the importance of not assuming shared targets with its parent compound. nih.gov

Table 1: Potential Molecular Target Classes for N-Methylaminogenistein Based on Isoflavone Research

| Target Class | Specific Examples | Potential Implication |

|---|---|---|

| Protein Kinases | AKT1, SRC, mTOR | Cancer, Cell Signaling |

| ABC Transporters | P-glycoprotein (P-gp) | Multidrug Resistance |

| Cholinesterases | AChE, BuChE | Neurodegenerative Diseases |

| Epigenetic Regulators | BRPF1 (Bromodomains) | Cancer, Inflammation |

| Nuclear Receptors | Estrogen Receptors (ERα) | Hormone-dependent Cancers |

This table is illustrative, based on findings for other isoflavone derivatives, and represents potential starting points for investigating N-Methylaminogenistein.

Advanced Synthetic Strategies for N-Methylaminogenistein Analogues

To comprehensively understand the structure-activity relationships (SAR) of N-Methylaminogenistein, the development of a diverse library of analogues is essential. Future research will depend on advanced and efficient synthetic strategies that allow for precise modifications across the isoflavone scaffold. nih.gov The goal is to create analogues with improved potency, selectivity, and potentially better physicochemical properties, although issues of solubility and bioavailability remain significant challenges for isoflavones in general. oaepublish.commdpi.com

Key synthetic approaches will likely involve:

Molecular Hybridization: Combining the N-Methylaminogenistein scaffold with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. nih.gov

Ring Functionalization: Developing methods for late-stage functionalization of the A-, B-, and C-rings of the isoflavone core. This allows for the introduction of various substituents to probe their effect on biological activity. nih.gov For example, introducing fluorine atoms or carboxymethyl groups has been shown to modulate the properties of isoflavone analogues. mdpi.com

De Novo Assembly: Moving beyond modifications of the natural isoflavone structure, de novo synthesis of the isoflavone skeleton can significantly broaden the scope of accessible structural modifications. oaepublish.comresearchgate.net

Stereoselective Synthesis: Where chiral centers are introduced, developing stereoselective synthetic methods will be crucial, as different stereoisomers can have vastly different biological activities.

These synthetic endeavors will generate a chemical toolkit necessary for detailed SAR studies, enabling researchers to pinpoint the structural features critical for activity at newly identified molecular targets. nih.gov

Integration of Multi-Omics Data in N-Methylaminogenistein Studies

To gain a holistic understanding of the biological impact of N-Methylaminogenistein, future research must move beyond single-endpoint assays and embrace a systems biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for deciphering the complex cellular responses to this compound. thermofisher.comillumina.com This multi-omics approach can reveal intricate regulatory networks and identify candidate genes, proteins, and metabolites that are modulated by N-Methylaminogenistein. mdpi.com

A proposed workflow would involve treating relevant cell or animal models with N-Methylaminogenistein and subsequently collecting data across multiple omic layers. thermofisher.com

Transcriptomics (RNA-seq): To identify genes whose expression is significantly altered.

Proteomics: To quantify changes in protein abundance, which may or may not correlate directly with transcript levels. nih.gov

Metabolomics: To measure shifts in the levels of small molecule metabolites, providing a functional readout of the cellular state. bdbiosciences.com

By integrating these datasets, researchers can reconstruct metabolic and signaling pathways affected by the compound. frontiersin.org For example, such an approach in plant biology has successfully linked changes in flavonoid metabolites with the expression of corresponding biosynthetic enzymes. nih.govfrontiersin.org This strategy could illuminate the downstream effects of N-Methylaminogenistein's interaction with its primary targets and uncover novel biological functions, providing a comprehensive picture of its mechanism of action. oup.com

Development of Advanced Computational Models for N-Methylaminogenistein

Computational modeling is an indispensable tool in modern drug discovery and will be vital for accelerating research on N-Methylaminogenistein. mdpi.com The development and application of advanced computational models can guide experimental work, reduce costs, and provide insights that are difficult to obtain through laboratory methods alone.

Future computational efforts should focus on several key areas:

Molecular Docking and Dynamics: To predict and analyze the binding of N-Methylaminogenistein and its analogues to potential protein targets. mdpi.comnih.gov Molecular dynamics (MD) simulations can further explore the stability of these interactions over time and reveal the dynamic behavior of the compound-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models from a library of synthesized analogues and their measured biological activities, it becomes possible to predict the activity of new, untested compounds. mdpi.com

Machine Learning and AI: Machine-learning models can be trained on existing flavonoid bioactivity data to predict the potential effects of N-Methylaminogenistein. acs.org These models can screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

Systems-Level Modeling: Integrating computational models of neural networks or other biological systems can help simulate the emergent effects of N-Methylaminogenistein on complex processes, bridging the gap from molecular interactions to physiological outcomes. nih.govplos.org

These computational approaches, when used iteratively with experimental validation, will create a powerful feedback loop for the rational design of more effective N-Methylaminogenistein-based compounds. nih.gov

Table 2: Application of Computational Models in N-Methylaminogenistein Research

| Modeling Technique | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding poses of N-Methylaminogenistein in protein active sites. | Prioritization of potential molecular targets. |

| Molecular Dynamics (MD) | Simulate the stability and conformational changes of compound-target complexes. | Understanding of binding affinity and mechanism. |

| QSAR | Correlate chemical structure with biological activity for a series of analogues. | Prediction of activity for novel analogue designs. |

| Machine Learning | Predict bioactivity based on large datasets of other phytochemicals. | Identification of potential therapeutic applications. |

Collaborative and Interdisciplinary Research Frameworks

The multifaceted research required to fully characterize N-Methylaminogenistein—from fundamental synthesis to systems-level biological analysis—cannot be accomplished within a single laboratory or discipline. Future progress will heavily rely on the establishment of collaborative and interdisciplinary research frameworks. sigmanursing.org

These frameworks should foster partnerships among experts in various fields:

Medicinal and Synthetic Chemistry: To design and create novel analogues. researchgate.net

Molecular and Cellular Biology: To conduct in vitro assays and elucidate mechanisms of action.

Pharmacology: To evaluate the effects in preclinical models.

Computational Science and Bioinformatics: To develop predictive models and analyze large-scale omics data. nih.gov

Structural Biology: To determine the high-resolution structures of compound-protein complexes.

Initiatives like the Collaborative Research in Computational Neuroscience (CRCNS) and the Aligning Science Across Parkinson's (ASAP) network provide successful models for such large-scale, team-based science. nih.govmichaeljfox.org By creating similar networks focused on promising natural product derivatives like N-Methylaminogenistein, the scientific community can pool resources, share expertise, and accelerate the translation of basic discoveries into tangible outcomes. sigmanursing.organl.gov Such an integrated approach is essential to navigate the complexities of drug discovery and development in the 21st century.

常见问题

Q. What ethical considerations apply to preclinical studies involving N-Methylaminogenistein?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including ethics committee approval (IACUC), humane endpoints, and sample size justification. For human cell lines, provide Mycoplasma testing results and source verification (ATCC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。